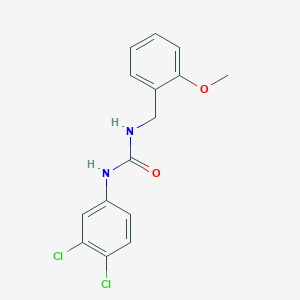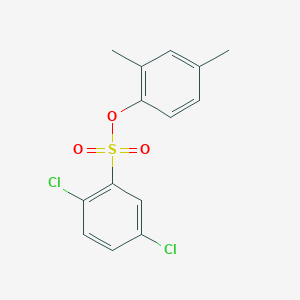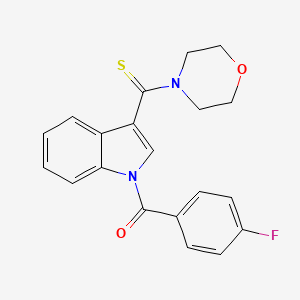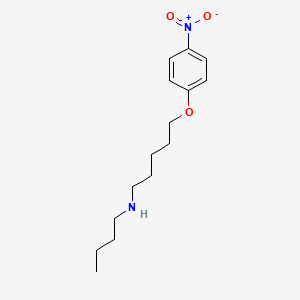![molecular formula C18H22N6O3 B5007072 N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5007072.png)
N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a chemical compound that has shown potential in scientific research applications. It is a triazine-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or signaling pathways that are involved in cancer growth, inflammation, or neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis or cell death. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to protect neurons from damage by reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine in lab experiments include its potential for various scientific research applications, its high yield and purity, and its relatively low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research of N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine. One direction is to further investigate its anticancer properties and to determine its effectiveness in treating different types of cancer. Another direction is to study its anti-inflammatory properties in more detail and to investigate its potential for treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for various applications.
Métodos De Síntesis
The synthesis of N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has been reported in the literature using different methods. One of the methods involves the reaction of 3-(1H-pyrazol-1-yl)propylamine with 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-ol in the presence of a catalyst. Another method involves the reaction of 3-(1H-pyrazol-1-yl)propylamine with 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-one in the presence of a base. The synthesis of this compound has been optimized to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, this compound has been studied for its neuroprotective properties and has shown potential in protecting neurons from damage.
Propiedades
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-25-15-10-13(11-16(26-2)17(15)27-3)14-12-20-23-18(22-14)19-6-4-8-24-9-5-7-21-24/h5,7,9-12H,4,6,8H2,1-3H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYQNCXNPOZIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=NC(=N2)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)
![5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)


![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![5-isopropenyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5007042.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5007060.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5007064.png)
